molecular formula C18H18N4O3S B2724981 2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1251568-07-6

2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2724981
CAS No.: 1251568-07-6
M. Wt: 370.43
InChI Key: NTVZTAOPLQPKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide” is a complex organic molecule. It contains several functional groups and rings including a cyclopropyl group, a thiazolo[4,3-d]pyrimidin ring, and an acetamide group attached to a dimethylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require a variety of chemical reactions. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a thiazolo[4,3-d]pyrimidin ring, which is a fused ring system containing nitrogen and sulfur atoms . The compound also contains a cyclopropyl group (a three-carbon ring), and an acetamide group attached to a dimethylphenyl group .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on the conditions and reagents present. The amide group could undergo hydrolysis under acidic or basic conditions. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial Applications

Research on heterocycles incorporating the antipyrine moiety, such as pyrazolopyrimidines, has demonstrated antimicrobial properties. The synthesis of new heterocycles can lead to compounds with significant antimicrobial activity. For example, the synthesis and evaluation of heterocycles incorporating antipyrine moieties have shown that these compounds can be effective antimicrobial agents (Bondock et al., 2008).

Antitumor and Antioxidant Applications

Compounds with the thiazolo[4,3-d]pyrimidin moiety have been explored for their potential in antitumor and antioxidant applications. For instance, derivatives of thienopyrimidines have shown high inhibition of cell growth in specific cancer cell lines, indicating their potential as antitumor agents with also some derivatives demonstrating antioxidant properties (Aly et al., 2010).

Anti-Inflammatory and Analgesic Applications

The synthesis of novel heterocyclic compounds, such as benzodifuranyl and thiazolopyrimidines derivatives from visnaginone and khellinone, has been shown to possess anti-inflammatory and analgesic properties. These compounds have been identified as COX-1/COX-2 inhibitors, offering potential therapeutic applications for conditions requiring anti-inflammatory and analgesic interventions (Abu‐Hashem et al., 2020).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, including fluorine-18 labeled derivatives, have been explored for in vivo positron emission tomography (PET) imaging of neuroinflammation, demonstrating their application in biomedical imaging and neurological research (Damont et al., 2015).

Antitumor Activity and Molecular Docking

The synthesis of pyrimidiopyrazole derivatives and their in vitro evaluation against specific cancer cell lines, along with molecular docking studies, have identified compounds with outstanding antitumor activity. This suggests their potential in cancer treatment and the utility of computational methods in drug design (Fahim et al., 2019).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It’s possible that it could have applications in fields like medicinal chemistry, materials science, or chemical synthesis, among others .

Properties

IUPAC Name

2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-10-4-3-5-13(11(10)2)19-15(23)8-21-14-9-26-20-16(14)17(24)22(18(21)25)12-6-7-12/h3-5,9,12H,6-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVZTAOPLQPKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.